Benzoic acid, 4-[(4-nitrophenyl)methoxy]-
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Overview
Description
Benzoic acid, 4-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(4-nitrophenyl)methoxy]- typically involves the nitration of phenol to produce 4-nitrophenol, followed by the esterification of 4-nitrophenol with benzoic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of benzoic acid, 4-[(4-nitrophenyl)methoxy]- may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. These methods are designed to minimize waste and reduce production costs while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-aminophenylmethoxybenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.
Major Products Formed
Oxidation: 4-nitrobenzoic acid derivatives.
Reduction: 4-aminophenylmethoxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(4-nitrophenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the methoxy group.
4-Methoxybenzoic acid: Similar in structure but lacks the nitro group.
4-Aminobenzoic acid: Similar in structure but has an amino group instead of a nitro group.
Uniqueness
Benzoic acid, 4-[(4-nitrophenyl)methoxy]- is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62290-39-5 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-3-7-13(8-4-11)20-9-10-1-5-12(6-2-10)15(18)19/h1-8H,9H2,(H,16,17) |
InChI Key |
AKXIWSFRIDPDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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